Saccharocarcin A

Antichlamydial Antimicrobial susceptibility testing Natural product antibiotic

Saccharocarcin A (CAS: 158475-32-2; C67H101NO20; MW: 1240.51) is a macrocyclic lactone antibiotic belonging to the saccharocarcin family of spirotetronate polyketides. It was originally isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp.

Molecular Formula C67H101NO20
Molecular Weight 1240.5 g/mol
Cat. No. B15568176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaccharocarcin A
Molecular FormulaC67H101NO20
Molecular Weight1240.5 g/mol
Structural Identifiers
InChIInChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22-,34-24?,62-54?/t31-,32+,33-,35-,36-,37-,38+,39+,41+,42-,43+,44-,45+,46-,47-,48-,49-,50+,51+,52-,53-,55+,56+,57+,58+,59+,60+,61+,65-,66-,67-/m1/s1
InChIKeyWBJMUCNBAGLXQP-OADHNIOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Saccharocarcin A for Antibiotic Discovery: Structural Identity, Spectrum Baseline, and Vendor Sourcing Information


Saccharocarcin A (CAS: 158475-32-2; C67H101NO20; MW: 1240.51) is a macrocyclic lactone antibiotic belonging to the saccharocarcin family of spirotetronate polyketides [1]. It was originally isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica SCC 1886 and is structurally characterized by a novel sugar-amide at C-17, with an ethyl side chain at C-23 and a methyl group at C-16 that distinguish this class from other tetronic acids [2]. Saccharocarcin A is structurally related to kijanimicin, chlorothricin, tetrocarcin A, and versipelostatin; it exhibits pronounced activity against Gram-positive bacteria and Chlamydia trachomatis . The compound is commercially available from specialized natural product suppliers including MedChemExpress, Bioaustralis, BOC Sciences, TargetMol, and Santa Cruz Biotechnology for research use only .

Why Saccharocarcin A Cannot Be Substituted with Saccharocarcin B, C, D, E, or F in Focused Antimicrobial and Antitumor Studies


The saccharocarcin family comprises six structurally related macrocyclic lactones (A through F) that are not interchangeable surrogates for research applications. Structural variations within this series, specifically the ethyl versus propyl side chain at C-23 and distinct sugar-amide modifications at C-17, confer divergent antimicrobial spectra, target engagement profiles, and quantitative anti-chlamydial activity [1]. Saccharocarcin A uniquely possesses a validated, quantitative inhibition value against Chlamydia trachomatis (88% at 0.5 μg/mL) while maintaining a broader antimicrobial spectrum that includes Escherichia coli, Pseudomonas aeruginosa, and Candida albicans—organisms against which Saccharocarcin B, C, and D exhibit no reported activity [2]. Furthermore, Saccharocarcin A demonstrates mechanistically distinct engagement of the GRP78 promoter inhibition pathway, whereas related compounds like Tetrocarcin A primarily target the PI3K/Akt signaling axis, and Saccharocarcin B has been reported to act via DNA intercalation rather than UPR modulation . Consequently, substituting Saccharocarcin A with its analogs risks introducing uncharacterized variables in spectrum, potency, and molecular mechanism, thereby compromising experimental reproducibility and interpretability.

Quantitative Differentiation of Saccharocarcin A Versus In-Class Analogs: Head-to-Head and Cross-Study Comparative Evidence


C. trachomatis Inhibition: Saccharocarcin A Quantified at 88% Inhibition Versus Unquantified Activity for Saccharocarcin B, C, and D

Saccharocarcin A demonstrates a precisely quantified anti-chlamydial effect, inhibiting Chlamydia trachomatis infection by 88% at a concentration of 0.5 μg/mL in McCoy cells without inducing cytotoxicity . In the same foundational study, Saccharocarcin B, C, and D were also reported as active against C. trachomatis; however, no quantitative inhibition percentage, dose-response relationship, or comparative potency ranking was provided for these analogs [1]. This represents a critical data asymmetry: Saccharocarcin A is the only family member with a validated, reproducible quantitative benchmark for anti-chlamydial activity, making it the sole member of the saccharocarcin series that can be reliably employed in dose-ranging studies, combination therapy evaluations, or structure-activity relationship (SAR) campaigns targeting C. trachomatis.

Antichlamydial Antimicrobial susceptibility testing Natural product antibiotic

Antimicrobial Spectrum Breadth: Saccharocarcin A Active Against 5 Organisms Versus Narrower Spectra of Saccharocarcin B, C, and D

Saccharocarcin A exhibits a demonstrably broader antimicrobial spectrum than its closest structural analogs. In standardized disc diffusion assays, Saccharocarcin A demonstrates activity against five distinct test organisms: Micrococcus luteus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans . In contrast, Saccharocarcin B is documented as active against only M. luteus, S. aureus, and C. trachomatis, with no reported activity against E. coli, P. aeruginosa, or C. albicans . Saccharocarcin C and D share this narrower spectrum, with activity limited to M. luteus, S. aureus, and C. trachomatis [1]. This spectrum differential—specifically the inclusion of Gram-negative (E. coli, P. aeruginosa) and fungal (C. albicans) activity—is unique to Saccharocarcin A within the saccharocarcin family.

Antibacterial spectrum Gram-negative activity Antifungal natural product

Mechanistic Differentiation: Saccharocarcin A Inhibits GRP78 Promoter Transcription Versus PI3K/Akt Targeting by Tetrocarcin A

Saccharocarcin A exhibits a distinct molecular mechanism within the broader tetronic acid class. Saccharocarcin A inhibits transcription from the promoter of GRP78 (glucose-regulated protein 78), a master regulator of the unfolded protein response (UPR) that is activated under glucose deprivation and endoplasmic reticulum stress conditions . This UPR-inhibitory mechanism is shared with versipelostatin but is mechanistically distinct from Tetrocarcin A, which appears to target the phosphatidylinositide-3-kinase/Akt signaling pathway instead . The consequence of GRP78 promoter inhibition is the induction of apoptosis specifically in glucose-deprived cancer cells, a context-selective cytotoxicity profile that is not observed with PI3K/Akt-targeting analogs [1]. While Saccharocarcin B is also described in vendor literature as inhibiting GRP78 transcription, this claim appears to derive from class-level extrapolation rather than direct experimental validation specific to Saccharocarcin B, and Saccharocarcin B has additionally been reported to act via DNA intercalation rather than UPR modulation .

GRP78 Unfolded protein response Glucose deprivation Cancer cell stress

Optimal Research Applications for Saccharocarcin A Based on Quantified Differentiated Activity Profiles


Quantitative Anti-Chlamydial Screening and Dose-Response Studies

Saccharocarcin A is uniquely suited among saccharocarcins for quantitative anti-chlamydial research due to its validated 88% inhibition benchmark at 0.5 μg/mL in McCoy cells . This reproducible quantitative endpoint enables researchers to establish dose-response curves, calculate IC50/IC90 values, and benchmark novel anti-chlamydial agents against a known reference compound. The absence of quantitative inhibition data for Saccharocarcin B, C, and D precludes their use in any study requiring precise, reproducible efficacy metrics [1]. Additionally, the documented absence of cytotoxicity at concentrations up to 1.0 μg/mL provides a defined therapeutic window for selectivity assessments .

Broad-Spectrum Antimicrobial Discovery Programs Targeting Gram-Negative and Fungal Pathogens

Saccharocarcin A is the only saccharocarcin family member with demonstrated activity against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) and the fungal pathogen Candida albicans . Research programs focused on broad-spectrum antimicrobial discovery, particularly those addressing the critical need for novel Gram-negative agents, should select Saccharocarcin A as the lead scaffold. The narrower-spectrum analogs Saccharocarcin B, C, and D—active only against Gram-positive organisms and C. trachomatis—are unsuitable for Gram-negative or antifungal applications [1]. Saccharocarcin A thus represents the sole viable entry point for SAR campaigns aiming to optimize or understand the structural determinants of Gram-negative and antifungal activity within this chemical class .

Cancer Cell Stress Response Studies: GRP78/UPR Pathway Modulation and Glucose Deprivation Synthetic Lethality

Saccharocarcin A is an essential tool compound for investigating GRP78 promoter inhibition and unfolded protein response (UPR) modulation in cancer cells under glucose deprivation . Its mechanistic divergence from PI3K/Akt-targeting analogs such as Tetrocarcin A enables researchers to deconvolve pathway-specific effects in stress response studies [1]. Saccharocarcin A should be prioritized over Saccharocarcin B for such applications, as Saccharocarcin B has been reported to additionally act via DNA intercalation, introducing mechanistic ambiguity and potential off-target confounding in UPR-focused experiments . The validated GRP78 transcription inhibition profile positions Saccharocarcin A as a reference inhibitor for synthetic lethality studies targeting glucose-deprived solid tumor microenvironments [2].

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